molecular formula C9H13NO B7761384 3-Methoxy-2,6-dimethylaniline

3-Methoxy-2,6-dimethylaniline

Cat. No.: B7761384
M. Wt: 151.21 g/mol
InChI Key: DBRPRHMYNICNTR-UHFFFAOYSA-N
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Description

3-Methoxy-2,6-dimethylaniline: is an organic compound with the molecular formula C9H13NO . It is a derivative of aniline, characterized by the presence of methoxy and dimethyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-2,6-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Alternatively, dimethyl ether can be used as the methylating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes using similar reagents and conditions as described above. The reaction is carried out in reactors designed to handle high temperatures and pressures to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2,6-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated products depending on the reagents used.

Scientific Research Applications

3-Methoxy-2,6-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methoxy-2,6-dimethylaniline exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. In biological systems, it may interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

    3-Methoxyaniline: Similar structure but lacks the dimethyl groups.

    2,6-Dimethylaniline: Similar structure but lacks the methoxy group.

    3-Methoxy-4-methylaniline: Similar structure with different substitution pattern.

Uniqueness: 3-Methoxy-2,6-dimethylaniline is unique due to the specific positioning of the methoxy and dimethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-methoxy-2,6-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRPRHMYNICNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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